molecular formula C34H28O9 B017291 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose CAS No. 15397-15-6

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

Cat. No. B017291
CAS RN: 15397-15-6
M. Wt: 580.6 g/mol
InChI Key: QJZSLTLDMBDKOU-VBHQRPIPSA-N
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Description

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is a complex organic molecule used primarily as a precursor in the synthesis of modified nucleosides, which are essential components of nucleic acids. It is notable for its structural complexity and the presence of multiple benzoyl protective groups that facilitate various chemical reactions.

Synthesis Analysis

The synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose involves several key steps, starting from D-ribose or related furanose derivatives. A noteworthy method includes the methylation of D-ribose to 1-O-methylribofuranoside, followed by benzoylation to obtain the tri-O-benzoyl derivative. Further modifications introduce the C-methyl group and complete the benzoylation to achieve the target compound (Recondo & Rinderknecht, 1959).

Molecular Structure Analysis

The molecular structure of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is characterized by its furanose (five-membered ring) form, with a methyl group at the 2-C position. The presence of benzoyl groups at the 1, 2, 3, and 5 positions plays a crucial role in its reactivity and stability, allowing for selective chemical transformations.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including glycosylation, where it serves as a glycosyl donor in the synthesis of nucleoside analogs. The benzoyl protective groups can be selectively removed or modified to achieve specific functionalization of the molecule. It demonstrates significant versatility in organic synthesis, particularly in the construction of complex nucleoside structures.

Physical Properties Analysis

The physical properties of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. The benzoyl groups increase its solubility in organic solvents, making it suitable for various organic reactions.

Chemical Properties Analysis

The chemical properties of this compound are defined by its reactivity towards nucleophilic substitution, hydrolysis, and condensation reactions. The protective benzoyl groups provide stability towards acidic and basic conditions, allowing for controlled deprotection and functionalization strategies in synthetic chemistry.

For further detailed insights and research progress on this compound, including its synthesis, reactions, and applications in organic and medicinal chemistry, the following references provide a comprehensive overview:

  • (Recondo & Rinderknecht, 1959)
  • Additional sources and detailed chemical studies on this compound can be found in the vast literature of carbohydrate chemistry and nucleoside synthesis.

properties

IUPAC Name

[(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSLTLDMBDKOU-VBHQRPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446667
Record name 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

CAS RN

15397-15-6
Record name β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15397-15-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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